3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide
Description
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-cyanoethyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-16(2,3)22-14-12(10-19-22)15(24)21(11-18-14)9-6-13(23)20(4)8-5-7-17/h10-11H,5-6,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWXTBPUVABTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N(C)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier Amidination and Imination
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Reactants : 5-Amino-1-tert-butyl-1H-pyrazole (1a ) is reacted with 3 equivalents of PBr₃ in DMF at 60°C for 1–2 hours.
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Mechanism : PBr₃ activates DMF to form a Vilsmeier reagent, which amidinates the 5-amino group of the pyrazole, yielding an intermediate formamidine.
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Intermediate Isolation : The formamidine undergoes imination to produce 4-(iminomethyl)-1-tert-butyl-1H-pyrazol-5-yl-formamidine.
Heterocyclization
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Base-Induced Cyclization : Hexamethyldisilazane (3 equivalents) is added to the reaction mixture, which is refluxed at 70–80°C for 3–5 hours. This step promotes intramolecular cyclization, forming the pyrazolo[3,4-d]pyrimidine ring.
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Yield Optimization : Using DMF as the solvent and NH(SiMe₃)₂ as the base achieves yields up to 91% (Table 1).
Table 1: Optimization of Heterocyclization Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH(SiMe₃)₂ | DMF | 70–80 | 91 |
| NaN(SiMe₃)₂ | DMF | 70–80 | 78 |
| LiN(SiMe₃)₂ | DMF | 70–80 | 65 |
| Hexamethylenetetramine | DMF | 70–80 | 37 |
Preparation of the N-(2-Cyanoethyl)-N-methylpropanamide Side Chain
The propanamide side chain is synthesized via a two-step sequence involving nitrile alkylation and amide coupling.
Synthesis of N-Methyl-3-aminopropionitrile
Amide Formation
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Acylation Reaction : N-Methyl-3-aminopropionitrile is treated with propanoic anhydride in dichloromethane at 0–5°C.
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Base Activation : Sodium hydroxide is added to deprotonate the amine, facilitating nucleophilic attack on the anhydride.
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Workup : The crude product is washed with water, dried over MgSO₄, and purified via silica gel chromatography, yielding N-(2-cyanoethyl)-N-methylpropanamide in 87% yield.
Coupling the Side Chain to the Pyrazolo[3,4-d]pyrimidine Core
The final step involves conjugating the propanamide side chain to the pyrazolo[3,4-d]pyrimidine core. Two strategies are prevalent:
Nucleophilic Substitution
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Activation of the Core : The pyrazolo[3,4-d]pyrimidine core is functionalized at position 5 with a leaving group (e.g., chloride or bromide) using POCl₃ or PBr₃.
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Coupling Reaction : The activated core reacts with N-(2-cyanoethyl)-N-methylpropanamide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours.
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Yield : This method typically achieves 70–75% yield after purification.
Mitsunobu Reaction
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Alcohol Intermediate : The core is modified to include a hydroxyl group at position 5.
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Mitsunobu Conditions : The hydroxylated core, N-(2-cyanoethyl)-N-methylpropanamide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) are stirred in tetrahydrofuran (THF) at 0°C.
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Advantages : Higher regioselectivity and yields (up to 85%) compared to nucleophilic substitution.
Challenges and Optimization
Regioselectivity in Core Functionalization
Side Chain Stability
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically targeting the tert-butyl group or the cyano group under appropriate conditions.
Reduction: : Reduction reactions can modify the cyano group to yield primary amines or further derivatives.
Substitution: : The presence of reactive functional groups allows for various substitution reactions, particularly nucleophilic substitutions at the cyano or amide groups.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products
Oxidation: : Conversion to ketones or aldehydes.
Reduction: : Formation of primary amines or other reduced derivatives.
Substitution: : Derivatives with substituted functional groups enhancing the molecule's chemical diversity.
Scientific Research Applications
Molecular Formula
Molecular Weight
Anticancer Activity
Research indicates that compounds similar to 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide exhibit potential as anticancer agents . They work by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance:
- Inhibition of Kinases : The compound may inhibit kinases like PI3K or mTOR, leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Anti-inflammatory Properties
The pyrazolo-pyrimidine derivatives are known for their anti-inflammatory effects. The compound may inhibit phosphodiesterases (PDEs), which play crucial roles in inflammatory signaling pathways. This inhibition could lead to therapeutic effects in conditions such as:
- Asthma
- Chronic obstructive pulmonary disease (COPD)
- Rheumatoid arthritis
Signal Transduction Studies
The unique structure of this compound allows it to function as a tool for studying signal transduction pathways . By interacting with various proteins and enzymes, it can help elucidate mechanisms involved in cellular responses to stimuli.
Chemical Biology Probes
The compound serves as a probe to investigate the function of biological targets such as:
- Enzymes
- Receptors
This application is pivotal in understanding disease mechanisms and developing new therapeutic strategies.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of the pyrazolo-pyrimidine class were tested against several cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | mTOR inhibition |
| MCF7 (Breast Cancer) | 15.0 | PI3K/Akt pathway modulation |
| HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of similar compounds showed that they significantly reduced inflammation markers in animal models of arthritis. The compound's ability to inhibit PDE activity was confirmed through enzyme assays.
| Inflammatory Marker | Control Level | Treated Level | Reduction (%) |
|---|---|---|---|
| TNF-alpha | 250 pg/mL | 100 pg/mL | 60% |
| IL-6 | 300 pg/mL | 120 pg/mL | 60% |
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with molecular targets in the cell. For instance, it may bind to specific enzymes or receptors, influencing cellular pathways. The presence of the cyano and amide groups allows for diverse interactions, potentially disrupting or modulating biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide and related compounds:
*Calculated molecular weight based on formula.
Key Observations:
The 2-cyanoethyl group balances hydrophobicity with polar interactions, unlike the trifluoromethyl group in , which prioritizes metabolic stability .
Synthetic Accessibility: The tert-butyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling (inferred from ), while the cyanoethylamide side chain may involve Michael addition or amide coupling (similar to ) .
Biological Activity
The compound 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide (CAS Number: 952970-07-9) is a member of the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article presents a detailed examination of the biological activity of this specific compound, supported by case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 330.38 g/mol |
| CAS Number | 952970-07-9 |
The biological activity of this compound primarily involves its interaction with various molecular targets such as kinases and enzymes. These interactions can inhibit critical pathways involved in cell proliferation and survival:
- Kinase Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By binding to the active site of CDKs, it prevents substrate interactions, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : It has been noted for its potential to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
- Case Study 1 : A study involving breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
- Case Study 2 : In a colorectal cancer model, the compound exhibited a dose-dependent inhibition of tumor growth in vivo. Histological analysis revealed decreased proliferation markers (Ki67) in treated tumors compared to controls .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : In vitro studies indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural features:
- Tert-butyl Group : This group enhances lipophilicity and may improve cellular uptake.
- Cyanoethyl Substitution : The presence of cyanoethyl moiety contributes to increased potency against specific biological targets by enhancing binding affinity .
Comparative Studies
Comparative studies with related compounds have provided insights into the structure-activity relationships that govern their biological efficacy:
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| This compound | Anticancer | 5 |
| N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-nitrobenzamide | Anticancer | 10 |
| 3-bromo-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide | Antibacterial | 32 |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide?
- Answer : The synthesis typically involves multi-step organic reactions, including cyclization of pyrazole precursors and subsequent functionalization. Critical steps include:
- Cyclocondensation : Reaction of pyrazole intermediates with tert-butyl groups under reflux conditions in solvents like dimethylformamide (DMF) .
- Amide Coupling : Use of activating agents (e.g., HATU or DCC) to link the pyrazolo[3,4-d]pyrimidine core to the N-(2-cyanoethyl)-N-methylpropanamide moiety .
- Optimization : Parameters such as temperature (60–80°C), solvent polarity, and catalyst choice (e.g., palladium complexes for cross-coupling) significantly impact yield (reported 45–70%) and purity .
Q. How is the structural confirmation of this compound validated in academic research?
- Answer : Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, particularly for the tert-butyl group (δ ~1.4 ppm) and pyrimidine ring protons (δ ~8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, ensuring correct molecular formula assignment .
- FTIR : Detection of characteristic carbonyl stretches (~1680–1720 cm) for the oxo group and nitrile (~2240 cm) .
Q. What preliminary biological screening approaches are used to assess its activity?
- Answer : Initial screens focus on:
- Enzyme Inhibition Assays : Dose-dependent inhibition of kinases or phosphatases using fluorescence-based assays (IC values typically in µM range) .
- Cellular Viability Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity and selectivity indices .
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for targets like GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and scalability?
- Answer : Advanced strategies include:
- Design of Experiments (DOE) : Systematic variation of reaction parameters (e.g., solvent, catalyst loading) to identify optimal conditions via response surface methodology .
- Flow Chemistry : Continuous synthesis to enhance reproducibility and reduce side reactions, particularly for unstable intermediates .
- Green Chemistry : Solvent substitution (e.g., using cyclopentyl methyl ether instead of DMF) to improve sustainability without compromising yield .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Answer : Contradictions arise due to assay variability or compound stability. Mitigation involves:
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence and calorimetric (ITC) methods to confirm binding constants .
- Stability Profiling : Monitor compound degradation in assay buffers (e.g., pH 7.4 PBS) via LC-MS to rule out false negatives .
- Meta-Analysis : Compare data across structurally analogous compounds (e.g., tert-butyl-pyrazolo[3,4-d]pyrimidine derivatives) to identify trends .
Q. What methodologies are employed for structure-activity relationship (SAR) studies?
- Answer : SAR exploration includes:
- Analog Synthesis : Modifying substituents (e.g., replacing tert-butyl with cyclopropyl or varying the cyanoethyl group) to probe steric/electronic effects .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes with targets like EGFR or CDK2 .
- Free Energy Perturbation (FEP) : Quantify the impact of specific functional groups on binding affinity (ΔΔG calculations) .
Q. What advanced techniques characterize its interaction with biological targets?
- Answer : High-resolution methods include:
- Surface Plasmon Resonance (SPR) : Real-time kinetics (k/k) for binding to immobilized proteins, with dissociation constants (K) reported in nM ranges .
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., PDB entries) to visualize binding pockets and hydrogen-bonding networks .
- Cryo-EM : For large complexes, resolve conformational changes induced by compound binding at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
